2,3-Difluoro-4-methylbenzylamine
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Overview
Description
2,3-Difluoro-4-methylbenzylamine is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . The compound is also known by the synonyms (2,3-Difluoro-4-methylphenyl)methylamine and (2,3-Difluoro-p-tolyl)methylamine . It is typically stored at ambient temperature and has a physical form of a liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F2N/c1-5-2-3-6 (4-11)8 (10)7 (5)9/h2-3H,4,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a flash point of 42/1mm .Scientific Research Applications
1. Preclinical Pharmacology and Pharmacokinetics Studies
- Compounds closely related to 2,3-Difluoro-4-methylbenzylamine, such as 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate (CERC‐301), have been studied for their pharmacodynamic and pharmacokinetic properties. CERC‐301 is an orally bioavailable selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist used in clinical trials for major depressive disorder (Garner et al., 2015).
2. Treatment of Hereditary Disorders
- Compounds similar to this compound have been part of treatments for hereditary disorders. For example, 2-(2-nitro-4-trifluoro-methylbenzyol)-1,3 cyclohexanedione (NTBC) has revolutionized the treatment of hereditary tyrosinemia type 1 (HT-1), significantly improving survival, outcomes, and quality of life (Schiff et al., 2012).
3. Investigation of Dietary Amines and Nitrate Exposure
- Studies on methylbenzylamine, which shares structural similarities with this compound, have provided insights into exposure to dietary amines and nitrate in populations at high risk of oesophageal and gastric cancer (Siddiqi et al., 1992).
4. Inhibition of Protein Kinase in Chronic Inflammatory Pain
- Researchers have explored the use of compounds like 2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), for the treatment of chronic inflammatory pain (Luo et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
(2,3-difluoro-4-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZMUKPFBBPKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378910 |
Source
|
Record name | 2,3-Difluoro-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-41-1 |
Source
|
Record name | 2,3-Difluoro-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-41-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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